![molecular formula C15H10BrF3N4O B2582822 2-Brom-N-((8-(Trifluormethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamid CAS No. 2034550-95-1](/img/structure/B2582822.png)

2-Brom-N-((8-(Trifluormethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

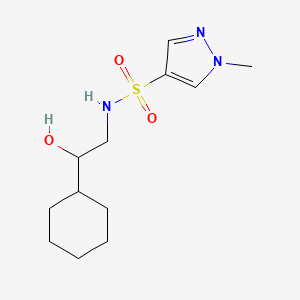

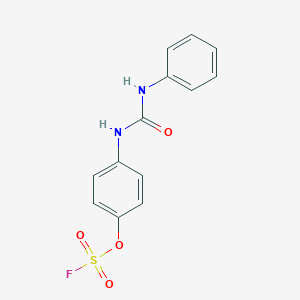

2-bromo-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide is a useful research compound. Its molecular formula is C15H10BrF3N4O and its molecular weight is 399.171. The purity is usually 95%.

BenchChem offers high-quality 2-bromo-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-bromo-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antibakterielle Aktivität

Triazolopyrazinderivate haben eine antibakterielle Aktivität gezeigt . Es wurde eine Reihe neuer Triazolo[4,3-a]pyrazinderivate synthetisiert, und ihre Strukturen wurden mit verschiedenen Techniken charakterisiert . Einige dieser Verbindungen zeigten moderate bis gute antibakterielle Aktivitäten gegen sowohl grampositive Staphylococcus aureus- als auch gramnegative Escherichia coli-Stämme .

Antitumoraktivität

Einige Triazolopyrazinderivate haben sich als potenzielle Antitumormittel erwiesen . Beispielsweise zeigte eine Verbindung eine ausgezeichnete Antitumoraktivität gegen A549-, MCF-7- und HeLa-Krebszelllinien . Sie besaß auch eine überlegene c-Met-Kinase-Inhibitionsfähigkeit im Nanomolarbereich .

Analgetische und entzündungshemmende Aktivität

Triazolothiadiazin, eine verwandte Verbindung, hat sich als analgetisch und entzündungshemmend erwiesen . Dies deutet darauf hin, dass Triazolopyrazinderivate möglicherweise auch in diesem Bereich Potenzial haben.

Antioxidative Aktivität

Triazolothiadiazinderivate haben sich auch als antioxidativ erwiesen . Dies deutet darauf hin, dass Triazolopyrazinderivate möglicherweise auch als Antioxidantien Potenzial haben.

Antivirale Aktivität

Triazolothiadiazinderivate haben sich als potenzielle antivirale Mittel erwiesen . Dies deutet darauf hin, dass Triazolopyrazinderivate möglicherweise auch in diesem Bereich Potenzial haben.

Enzyminhibition

Triazolothiadiazinderivate haben sich als Inhibitoren verschiedener Enzyme erwiesen, darunter Carboanhydrase, Cholinesterase, alkalische Phosphatase, Lipase und Aromatase . Dies deutet darauf hin, dass Triazolopyrazinderivate möglicherweise auch als Enzyminhibitoren Potenzial haben.

Wirkmechanismus

Target of Action

Compounds with similar structures, such as indole derivatives and triazolothiadiazines, have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

It can be inferred from related compounds that it may interact with its targets through hydrogen bond accepting and donating characteristics . This allows the compound to make specific interactions with different target receptors, potentially leading to a variety of biological activities.

Biochemical Pathways

Similar compounds have been shown to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may affect a wide range of biochemical pathways and their downstream effects.

Result of Action

Similar compounds have been shown to exhibit excellent anti-tumor activity against various cancer cell lines , suggesting that this compound may also have potential anti-tumor effects.

Biochemische Analyse

Biochemical Properties

2-bromo-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide plays a crucial role in biochemical reactions due to its ability to interact with specific enzymes and proteins. This compound has been shown to inhibit the activity of certain kinases, such as c-Met and VEGFR-2 . The inhibition of these kinases can lead to the suppression of cell proliferation and angiogenesis, making the compound a potential candidate for anticancer therapies. The nature of these interactions involves the binding of the compound to the active sites of the enzymes, thereby preventing their normal function.

Cellular Effects

The effects of 2-bromo-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide on various cell types and cellular processes have been extensively studied. This compound has been found to induce apoptosis in cancer cells by inhibiting the expression of c-Met and VEGFR-2 . Additionally, it affects cell signaling pathways, leading to the downregulation of genes involved in cell proliferation and survival. The compound also influences cellular metabolism by altering the activity of metabolic enzymes, thereby affecting the overall metabolic flux within the cell.

Molecular Mechanism

The molecular mechanism of action of 2-bromo-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide involves its binding to specific biomolecules and enzymes. The compound binds to the active sites of c-Met and VEGFR-2 kinases, inhibiting their activity and leading to the suppression of downstream signaling pathways . This inhibition results in the downregulation of gene expression related to cell proliferation and survival. Additionally, the compound may induce conformational changes in the target enzymes, further enhancing its inhibitory effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-bromo-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation can occur under extreme conditions such as high temperature or acidic pH. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis . These effects are consistent with the compound’s role as a kinase inhibitor.

Dosage Effects in Animal Models

The effects of 2-bromo-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, toxic effects such as liver damage and hematological abnormalities have been observed. These findings suggest that there is a threshold dose above which the compound’s adverse effects outweigh its therapeutic benefits.

Metabolic Pathways

2-bromo-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide is involved in several metabolic pathways. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 play a key role in the oxidation of the compound, leading to the formation of various metabolites. These metabolites may have different biological activities and can contribute to the overall effects of the compound on cellular function.

Transport and Distribution

The transport and distribution of 2-bromo-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide within cells and tissues are mediated by specific transporters and binding proteins . The compound is taken up by cells through active transport mechanisms and is distributed to various cellular compartments. Its localization within the cell can influence its activity and function, as it may interact with different biomolecules in specific cellular environments.

Subcellular Localization

The subcellular localization of 2-bromo-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide is an important factor in determining its activity and function. The compound has been found to localize primarily in the cytoplasm, where it interacts with cytoplasmic kinases and other proteins . Additionally, it may be targeted to specific organelles such as the mitochondria, where it can induce apoptosis by affecting mitochondrial function. Post-translational modifications and targeting signals play a role in directing the compound to its specific subcellular locations.

Eigenschaften

IUPAC Name |

2-bromo-N-[[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10BrF3N4O/c16-11-6-2-1-4-9(11)14(24)20-8-12-21-22-13-10(15(17,18)19)5-3-7-23(12)13/h1-7H,8H2,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCAIASNFLSFROL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NCC2=NN=C3N2C=CC=C3C(F)(F)F)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10BrF3N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl N-[4-(chlorosulfonyl)-2-methylphenyl]carbamate](/img/structure/B2582740.png)

![N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}-2-[4-(ethanesulfonyl)phenyl]acetamide](/img/structure/B2582746.png)

![N-[(2E)-3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B2582748.png)

![1,7-dimethyl-3-(2-methylbenzyl)-8-(1-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2582753.png)

![N-(3-chloro-4-methoxyphenyl)-6-[(oxan-4-yl)methoxy]pyridine-3-carboxamide](/img/structure/B2582754.png)

![4-(4-ethyl-5-{[(2Z)-3-phenylprop-2-en-1-yl]sulfanyl}-4H-1,2,4-triazol-3-yl)pyridine](/img/structure/B2582755.png)

![1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2582757.png)

![(3-Butyl-1-bicyclo[1.1.1]pentanyl)methanol](/img/structure/B2582758.png)

![5-amino-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carbonitrile](/img/structure/B2582762.png)